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Compound of Interest

Compound Name:
2,2-Dimethyl-N-pyridin-2-yl-

propionamide

Cat. No.: B029811 Get Quote

An In-Depth Guide to the Mass Spectrometry Analysis of 2,2-Dimethyl-N-pyridin-2-yl-
propionamide

Introduction
2,2-Dimethyl-N-pyridin-2-yl-propionamide, also known as 2-Pivalamidopyridine, is a

chemical compound frequently utilized in organic synthesis.[1] Accurate characterization of

such molecules is a cornerstone of drug development and chemical research, ensuring purity,

identity, and structural integrity. Mass spectrometry (MS) stands out as a premier analytical

technique for this purpose, offering unparalleled sensitivity and structural insight from minute

sample quantities.

This guide provides a comprehensive examination of the mass spectrometric behavior of 2,2-
Dimethyl-N-pyridin-2-yl-propionamide. We will compare common ionization techniques,

detail a robust experimental protocol using Electrospray Ionization (ESI) coupled with

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, and elucidate its characteristic

fragmentation patterns. The insights presented are grounded in established principles of amide

and heterocyclic compound fragmentation, offering researchers a practical framework for their

analytical workflows.

Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
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Property Value Source

Molecular Formula C₁₀H₁₄N₂O [2]

Average Molecular Weight 178.23 g/mol -

Monoisotopic Mass 178.1106 Da -

CAS Number 86847-59-8 [1]

Melting Point 71-75 °C [1]

Comparative Analysis of Ionization Techniques
The choice of ionization source is paramount as it dictates the nature of the initial ionic species

and the extent of fragmentation. For 2,2-Dimethyl-N-pyridin-2-yl-propionamide, Electrospray

Ionization (ESI) and Electron Impact (EI) are two plausible, yet fundamentally different,

approaches.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from

solution into the gas phase. Given the presence of a basic pyridine nitrogen and polar amide

group, this molecule is an ideal candidate for positive-mode ESI, where it will readily form a

protonated molecule, [M+H]⁺. The gentle nature of ESI typically preserves the molecular ion,

making it the base peak in the spectrum, which is invaluable for unambiguous molecular

weight determination.[3]

Electron Impact (EI): EI is a "hard" ionization technique that bombards the analyte with high-

energy electrons. This process imparts significant internal energy, leading to extensive and

often complex fragmentation patterns.[4] While the molecular ion may be observed, its

intensity can be low. However, the rich fragmentation provides a detailed "fingerprint" that is

highly useful for structural elucidation and library matching.
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Feature
Electrospray Ionization
(ESI)

Electron Impact (EI)

Ion Formation Protonated Molecule [M+H]⁺ Radical Cation M⁺•

Typical State Analyte in solution Gaseous analyte

Molecular Ion Intensity
Typically high (often the base

peak)
Variable, can be low or absent

Fragmentation
Minimal in source; induced via

MS/MS (CID)
Extensive and spontaneous

Primary Application

Accurate mass determination,

analysis of complex mixtures

(LC-MS)

Structural fingerprinting, library

searching (GC-MS)

For the purpose of detailed structural analysis and understanding reaction pathways, ESI

followed by tandem mass spectrometry (MS/MS) offers a controlled and informative approach,

which will be the focus of the subsequent sections.

Experimental Protocol: ESI-Q-TOF MS/MS Analysis
This protocol outlines a self-validating workflow for the analysis of 2,2-Dimethyl-N-pyridin-2-
yl-propionamide using a standard ESI-Q-TOF mass spectrometer. The Q-TOF instrument is

chosen for its high mass accuracy and resolution, which are critical for determining elemental

compositions of both precursor and fragment ions.

Sample and Solvent Preparation
Analyte Stock Solution: Accurately weigh ~1 mg of 2,2-Dimethyl-N-pyridin-2-yl-
propionamide and dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock

solution.

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a solvent

mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it

provides a source of protons to facilitate efficient formation of [M+H]⁺ ions.
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System Blank: Prepare a vial containing only the working solution solvent (50:50

acetonitrile:water with 0.1% formic acid) to check for background contamination.

Instrumentation and Data Acquisition
The following parameters serve as a robust starting point and can be optimized for specific

instrumentation.

Methodology: Direct infusion via syringe pump at 5 µL/min.

Full Scan (MS1) Parameters:

Ionization Mode: ESI Positive

Mass Range:m/z 50 - 500

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Desolvation Gas (N₂): 600 L/hr at 350 °C

Cone Voltage: 30 V

Tandem MS (MS/MS) Parameters:

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 179.1.

Collision Gas: Argon

Collision Energy: Ramp from 10-40 eV. This allows for the observation of both low-energy

(stable fragments) and high-energy (more extensive fragmentation) dissociation pathways.

Experimental Workflow Diagram
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Sample Preparation

MS Analysis

Data Processing

1. Prepare 1 µg/mL
Analyte Solution

in 50:50 ACN:H₂O
+ 0.1% Formic Acid

2. Direct Infusion
(5 µL/min)

3. ESI Source
Ion Formation [M+H]⁺

4. Q1: Precursor Ion
Selection (m/z 179.1)

5. Collision Cell (q)
Collision-Induced Dissociation

(CID with Argon, 10-40 eV)

6. TOF Analyzer
Fragment Ion Separation

7. Data Acquisition
(MS and MS/MS Spectra)

8. Spectral Interpretation
& Fragmentation Pathway

Elucidation

Click to download full resolution via product page

Caption: ESI-Q-TOF MS/MS workflow for 2,2-Dimethyl-N-pyridin-2-yl-propionamide.
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Fragmentation Analysis and Mechanistic Insights
Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 179.1182) is

expected to follow characteristic fragmentation pathways dictated by its amide and pyridine

moieties. Amides commonly fragment via cleavage of the amide N-CO bond.[4][5]

Protonation Site: The most probable site of protonation is the nitrogen atom of the pyridine ring,

which is generally more basic than the amide nitrogen or oxygen. This localization of charge

influences the subsequent fragmentation cascade.

Key Fragmentation Pathways:

α-Cleavage of the Amide Bond: The most prominent fragmentation pathway for N-aryl

amides is the cleavage of the N-CO bond.[5] This results in the formation of a stable pivaloyl

cation and the neutral loss of 2-aminopyridine.

[M+H]⁺ → [C₅H₉O]⁺ + C₅H₆N₂

Loss of the tert-Butyl Group: A competing fragmentation pathway involves the cleavage of

the bond between the carbonyl carbon and the tert-butyl group, leading to the loss of a

neutral isobutylene molecule via a rearrangement, or a tert-butyl radical. The more likely

scenario in ESI-MS/MS is the formation of an acylium ion followed by loss of the tert-butyl

cation. However, direct cleavage leading to a stable tert-butyl cation is also plausible.

[M+H]⁺ → [C₆H₅N₂O]⁺ + C₄H₉

Cleavage involving the Pyridine Ring: At higher collision energies, fragmentation of the

pyridine ring itself may occur, though this is typically less favored than the cleavage of the

weaker amide bond.

Predicted Mass Spectrum Data
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m/z (Calculated)
Elemental
Composition

Neutral Loss
Proposed
Fragment Identity

179.1182 [C₁₀H₁₅N₂O]⁺ -
Protonated Molecule

[M+H]⁺

122.1022 [C₇H₁₂NO]⁺ C₃H₃N

Loss of HCN from

pyridine ring (less

likely)

95.0500 [C₅H₇N₂]⁺ C₅H₈O Loss of Pivalaldehyde

85.0653 [C₅H₉O]⁺ C₅H₆N₂
Pivaloyl Cation (from

N-CO cleavage)

57.0704 [C₄H₉]⁺ C₆H₆N₂O tert-Butyl Cation

Proposed Fragmentation Scheme
Caption: Key fragmentation pathways for protonated 2,2-Dimethyl-N-pyridin-2-yl-
propionamide.

Comparison with Alternative Analytical
Methodologies
While MS is powerful, a comprehensive characterization often involves complementary

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive

connectivity map of a molecule. NMR would unambiguously confirm the relative positions of

the tert-butyl group, the amide linkage, and the substitution on the pyridine ring. However,

NMR requires significantly more sample (~1-5 mg) and is less sensitive than MS.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional

groups, such as the N-H and C=O stretches of the amide and the characteristic vibrations of

the pyridine ring. It provides functional group information but not the overall molecular

structure or weight.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b029811?utm_src=pdf-body
https://www.benchchem.com/product/b029811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The strength of mass spectrometry lies in its ability to provide rapid, highly sensitive

confirmation of molecular weight and key structural motifs through fragmentation analysis,

making it an indispensable tool for purity assessment and identification, especially in complex

matrices or when sample amounts are limited.

Conclusion
The mass spectrometric analysis of 2,2-Dimethyl-N-pyridin-2-yl-propionamide is most

effectively performed using positive mode Electrospray Ionization (ESI), which reliably

generates the protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS)

via collision-induced dissociation provides clear structural information. The fragmentation is

dominated by a characteristic cleavage of the amide N-CO bond, yielding a stable pivaloyl

cation at m/z 85.0653. This predictable fragmentation pattern serves as a reliable diagnostic

tool for identifying this compound and related structures. By employing the high-resolution

capabilities of a Q-TOF instrument and the systematic workflow described, researchers can

achieve confident characterization of this and similar molecules, ensuring data integrity in

synthetic and developmental pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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